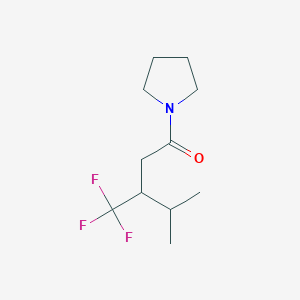

4-Methyl-1-(pyrrolidin-1-yl)-3-(trifluoromethyl)pentan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- 4-Methyl-1-(pyrrolidin-1-yl)-3-(trifluoromethyl)pentan-1-one, also known as 4-MPD , belongs to the class of substituted cathinones.

- It is a synthetic stimulant and shares structural similarities with other cathinones, such as α-pyrrolidinopropiophenone (α-PPP) and α-pyrrolidinobutiophenone (α-PBP).

- The compound’s psychoactive effects have led to its recreational use, but it also has potential applications in research and industry.

Preparation Methods

Synthetic Routes: 4-MPD can be synthesized through various routes, including reductive amination or condensation reactions.

Reaction Conditions: A common method involves the reaction of 4-methylpropiophenone with pyrrolidine in the presence of reducing agents (e.g., sodium borohydride).

Industrial Production: Industrial-scale production methods may involve modifications of these routes for efficiency and yield.

Chemical Reactions Analysis

Reactions: 4-MPD can undergo several chemical transformations, including

Common Reagents and Conditions:

Major Products: The specific products depend on reaction conditions, but hydroxylated or halogenated derivatives are common.

Scientific Research Applications

Chemistry: 4-MPD serves as a model compound for studying structure-activity relationships in cathinones.

Biology: Researchers investigate its interactions with neurotransmitter transporters (e.g., dopamine and serotonin transporters).

Medicine: Although not approved for medical use, it has been studied for potential therapeutic applications.

Industry: Its derivatives may find applications in materials science or as intermediates in organic synthesis.

Mechanism of Action

- 4-MPD acts as a reuptake inhibitor for monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).

- It competes with these neurotransmitters for binding to their respective transporters, leading to increased extracellular levels.

- The resulting stimulation and euphoria contribute to its recreational use.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 4-MPD’s trifluoromethyl substitution sets it apart from other cathinones, affecting its pharmacological properties.

Remember that while 4-MPD has scientific relevance, its recreational use poses risks, and regulatory authorities closely monitor its distribution Always prioritize safety and responsible research

Properties

CAS No. |

184877-22-3 |

|---|---|

Molecular Formula |

C11H18F3NO |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

4-methyl-1-pyrrolidin-1-yl-3-(trifluoromethyl)pentan-1-one |

InChI |

InChI=1S/C11H18F3NO/c1-8(2)9(11(12,13)14)7-10(16)15-5-3-4-6-15/h8-9H,3-7H2,1-2H3 |

InChI Key |

CQBXWINQKUWPLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(=O)N1CCCC1)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.